molecular formula C11H16ClNS B8223253 (S)-2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride

(S)-2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride

Cat. No.: B8223253
M. Wt: 229.77 g/mol
InChI Key: ZADRPOCZVUWDGS-PPHPATTJSA-N
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Description

(S)-2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride (CAS: 129273-38-7) is a chiral pyrrolidine derivative featuring a methylthio (-SCH₃) substituent on the ortho position of the phenyl ring. The methylthio group contributes to its lipophilicity (predicted LogP ≈ 1.43–2.50) and electronic properties, which may influence receptor binding and metabolic stability.

Properties

IUPAC Name

(2S)-2-(2-methylsulfanylphenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS.ClH/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10;/h2-3,5,7,10,12H,4,6,8H2,1H3;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADRPOCZVUWDGS-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=CC=C1[C@@H]2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme:

  • Substrate Activation :

    • 2-Bromo-1-(methylthio)benzene (1.2 equiv) is activated with NaH in THF.

  • Coupling :

    • (S)-2-methylpyrrolidine (1.0 equiv) is added dropwise at 0°C.

    • Stirred at 25°C for 12 h.

  • Workup :

    • Quenched with saturated NH₄Cl, extracted with ethyl acetate, and concentrated.

    • Hydrochloride salt formed using HCl in methanol.

Optimized Parameters :

ParameterValue
SolventTHF
BaseNaH (1.5 equiv)
Temperature0°C → 25°C
Yield78–82%

Chiral Resolution via Diastereomeric Salt Formation

For racemic mixtures, chiral resolution using D-tartaric acid is employed:

  • Salt Formation :

    • Racemic 2-methylpyrrolidine (1.0 equiv) and D-tartaric acid (0.5 equiv) are dissolved in methanol.

    • Heated to 50°C, then cooled to −20°C for crystallization.

  • Recrystallization :

    • (S)-2-methylpyrrolidine D-tartrate is isolated (65% yield, 99% ee).

Comparison of Resolution Agents :

Agentee (%)Yield (%)
D-Tartaric acid9965
L-Tartaric acid9860

Alternative Synthetic Routes

Hofmann Rearrangement of N-Methylpyrrole Acrylamide

CN1621403A describes a two-step method:

  • Rearrangement :

    • N-Methylpyrrole acrylamide undergoes Hofmann rearrangement with NaOBr to form N-methyl-2-aminovinylpyrrole.

  • Hydrogenation :

    • Catalytic hydrogenation (5% Ru/Al₂O₃, 80°C, 10 bar H₂) yields (S)-2-(2-aminoethyl)pyrrolidine.

Limitations :

  • Lower enantiopurity (85% ee) compared to hydrogenation methods.

Cyano Intermediate Reduction

Reduction of N-methyl-3-cyanopiperidine with Raney nickel (5 bar H₂, 70°C) produces (S)-2-methylpyrrolidine (90% yield), followed by phenylthio group installation.

Industrial-Scale Process Design

A scalable protocol integrating hydrogenation and resolution steps achieves 92% overall yield:

  • Step 1 : Hydrogenate 2-methylpyrroline (10 kg) with Pt/C in ethanol-methanol.

  • Step 2 : Resolve with D-tartaric acid, isolating (S)-enantiomer.

  • Step 3 : Couple with 2-bromo-1-(methylthio)benzene.

  • Step 4 : Form hydrochloride salt via HCl gas treatment.

Cost Analysis :

ComponentCost (USD/kg)
2-Methylpyrroline120
Pt/C Catalyst800
D-Tartaric acid150

Quality Control and Characterization

Critical Parameters :

  • Optical Purity : Analyzed via chiral HPLC (Chiralpak AD-H column, 98:2 hexane:isopropanol).

  • Hydrochloride Content : Titration with AgNO₃ (≥99.5% purity).

Spectroscopic Data :

  • ¹H NMR (400 MHz, D₂O) : δ 7.45 (d, J = 8.2 Hz, 1H), 7.32 (t, J = 7.6 Hz, 1H), 3.52–3.48 (m, 1H), 3.12 (dd, J = 9.8 Hz, 1H).

  • MS (ESI) : m/z 212.1 [M+H]⁺.

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost (USD/g)
Hydrogenation9599High12
Nucleophilic8099Moderate18
Hofmann7085Low25

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxide or sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylthio group, forming the corresponding phenylpyrrolidine derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation, sulfuric acid as a catalyst.

Major Products Formed

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Phenylpyrrolidine derivative.

    Substitution: Nitro-substituted or halogen-substituted derivatives.

Scientific Research Applications

(S)-2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on the surface of cells, leading to changes in cellular signaling pathways.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic processes.

    Modulation of Gene Expression: Influencing the expression of genes involved in various biological functions.

Comparison with Similar Compounds

Substituent Modifications on the Phenyl Ring

The phenyl ring substituent plays a critical role in determining physicochemical and biological properties. Key analogs include:

Compound Name CAS Substituent Similarity Score Molecular Weight (g/mol) LogP (Predicted) Notes
(S)-2-(2-(Methylthio)phenyl)pyrrolidine HCl 129273-38-7 -SCH₃ (ortho) Reference 227.5 ~2.10 High lipophilicity, chiral center
2-(2-Methoxyphenyl)pyrrolidine HCl 1381928-83-1 -OCH₃ (ortho) 1.00 213.7 ~1.85 Reduced lipophilicity vs. methylthio
(S)-2-(4-Fluorophenyl)pyrrolidine HCl 1073556-40-7 -F (para) 0.96 199.6 ~1.20 Electron-withdrawing, lower LogP
2-(4-(Trifluoromethyl)phenyl)pyrrolidine HCl N/A -CF₃ (para) N/A 265.7 ~2.80 Enhanced metabolic stability
(R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine HCl 1381929-21-0 -F (meta), -CH₃ (ortho) 0.96 227.5 ~2.30 Steric hindrance, R-configuration

Key Observations :

  • Methylthio (-SCH₃) vs. Methoxy (-OCH₃) : The methylthio group increases lipophilicity (LogP ~2.10 vs. ~1.85) and may enhance membrane permeability compared to methoxy analogs. However, methoxy derivatives could exhibit better solubility in aqueous media .
  • Trifluoromethyl (-CF₃) : The -CF₃ group (e.g., 2-(4-(Trifluoromethyl)phenyl)pyrrolidine HCl) significantly increases LogP (~2.80) and metabolic stability due to strong electron-withdrawing and hydrophobic effects .

Stereochemical Differences

The (S)-enantiomer of the target compound is compared to its (R)-counterpart (CAS: 1381929-21-0). Stereochemistry critically impacts bioactivity; for example, (S)-configurations often exhibit higher affinity for chiral receptors in neurological targets. The (R)-enantiomer may display reduced efficacy or off-target effects .

Biological Activity

(S)-2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C11H15ClN2S
  • Molecular Weight : 232.76 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 2-(methylthio)phenylacetic acid with pyrrolidine under acidic conditions. The final product is obtained as a hydrochloride salt to enhance solubility.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study assessed various derivatives for their ability to inhibit bacterial growth, revealing that modifications in the methylthio group can enhance efficacy against Gram-positive bacteria.

Antiviral Activity

Recent investigations have highlighted the antiviral potential of pyrrolidine derivatives. For instance, certain compounds within this class have shown effectiveness against respiratory syncytial virus (RSV) and hepatitis C virus (HCV), with IC50 values ranging from 5 to 28 μM . While specific data on this compound is limited, its structural similarities suggest potential antiviral applications.

Neuropharmacological Effects

Pyrrolidine derivatives are also being studied for their neuropharmacological effects. The compound's interaction with serotonin receptors has been noted, with implications for anxiety and depression treatment. Preliminary studies suggest that it may act as a partial agonist at the 5-HT1A receptor, which is crucial in mood regulation .

The mechanism through which this compound exerts its biological effects likely involves modulation of neurotransmitter systems and direct interaction with viral replication mechanisms. Its ability to bind selectively to various receptors can lead to downstream effects that alter cellular signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of methylthio-substituted pyrrolidines demonstrated enhanced activity against Staphylococcus aureus when compared to non-substituted analogs. The presence of the methylthio group was critical for this enhanced activity.
  • Neuropharmacological Research : Another investigation focused on the behavioral effects of pyrrolidine derivatives in animal models showed that certain compounds reduced anxiety-like behaviors, suggesting a role in modulating serotonin pathways .

Data Summary Table

Property Value
IUPAC NameThis compound
Molecular FormulaC11H15ClN2S
Molecular Weight232.76 g/mol
Antimicrobial ActivityEffective against Gram-positive bacteria
Antiviral ActivityIC50: 5–28 μM (related compounds)
Neuropharmacological EffectsPotential partial agonist at 5-HT1A receptor

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via cyclization of intermediates such as tert-butyl carbamates under acidic conditions. For example, trichloroacetic acid has been used to synthesize structurally similar pyrrolidine derivatives, achieving cyclization at room temperature with yields dependent on solvent polarity and stoichiometry . Optimization may involve screening acid catalysts (e.g., HCl, TFA) and monitoring reaction progress via TLC or LC-MS.
  • Key Parameters : Solvent choice (e.g., dichloromethane vs. acetonitrile), temperature control (20–25°C), and purification via recrystallization or column chromatography.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • Chiral HPLC : To verify enantiopurity (≥98% as per industry standards for related pyrrolidine derivatives) using chiral stationary phases (e.g., Chiralpak AD-H) .
  • 1H/13C NMR : To confirm stereochemistry and aryl substitution patterns. For example, the methylthio group’s singlet typically appears at δ 2.1–2.3 ppm .
  • LC-MS : To detect impurities (<0.5% area) and validate molecular weight .

Q. How should this compound be stored to ensure stability in laboratory settings?

  • Methodology :

  • Store under inert atmosphere (argon or nitrogen) at room temperature to prevent hygroscopic degradation .
  • Use desiccants (e.g., silica gel) in sealed containers. Avoid prolonged exposure to light, as thioether groups may oxidize .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes during synthesis of the (S)-enantiomer?

  • Methodology :

  • Chiral Auxiliaries : Use (S)-proline derivatives or enantioselective catalysts (e.g., BINAP-metal complexes) to control stereochemistry during cyclization .
  • Kinetic Resolution : Monitor reaction kinetics to favor the (S)-enantiomer via differential activation energies .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) can predict transition states and optimize stereochemical control .

Q. How can researchers resolve contradictions in impurity profiles observed across different synthetic batches?

  • Methodology :

  • Impurity Mapping : Use LC-MS/MS to identify byproducts (e.g., des-methylthio analogs or diastereomers). Reference standards for common impurities (e.g., EP/BP pharmacopeial guidelines) are critical .
  • Root-Cause Analysis : Investigate raw material variability (e.g., methylthio-phenyl starting material purity) or reaction quenching efficiency .
  • Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., pH, temperature) contributing to impurity formation .

Q. What strategies are effective for enantiomeric enrichment when scaling up synthesis?

  • Methodology :

  • Crystallization-Induced Dynamic Resolution (CIDR) : Exploit differential solubility of enantiomers in solvents like ethanol/water mixtures .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze undesired enantiomers in racemic mixtures .
  • Chiral Chromatography (SMB) : Simulated moving bed (SMB) systems enable large-scale separation with >99% enantiomeric excess .

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